molecular formula C17H12Cl2F3N5OS B2880795 N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea CAS No. 339096-85-4

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea

Cat. No.: B2880795
CAS No.: 339096-85-4
M. Wt: 462.27
InChI Key: OCSDMNOTADPPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a urea-based heterocyclic compound featuring a 4-chlorophenyl group, a 1-methylimidazole core, and a pyridine ring substituted with chlorine and trifluoromethyl groups connected via a sulfanyl bridge. Urea derivatives are widely explored for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The trifluoromethyl group in this compound likely improves metabolic stability and lipophilicity, while the sulfanyl linkage may influence electronic properties and conformational flexibility.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N5OS/c1-27-13(26-15(28)25-11-4-2-10(18)3-5-11)8-24-16(27)29-14-12(19)6-9(7-23-14)17(20,21)22/h2-8H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDMNOTADPPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Chlorophenyl)-N'-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C17H13Cl2F3N6O
  • Molecular Weight : 445.23 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been explored through various studies, primarily focusing on its antibacterial and enzyme inhibitory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study reported that specific derivatives showed:

  • Strong activity against :
    • Salmonella typhi
    • Bacillus subtilis

The IC50 values for these compounds were significantly lower than those of standard drugs, indicating higher potency .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has shown strong inhibitory effects against:

  • Urease : A critical enzyme for nitrogen metabolism in bacteria. Some derivatives demonstrated IC50 values as low as 1.13 µM, significantly outperforming the standard thiourea (IC50 = 21.25 µM) .

Additionally, acetylcholinesterase (AChE) inhibition studies indicated that certain derivatives could serve as effective AChE inhibitors, which is relevant for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chlorophenyl Group : Enhances lipophilicity and potential binding interactions with biological targets.
  • Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

Docking studies have suggested that the compound interacts favorably with various amino acid residues in target enzymes, enhancing its inhibitory effects .

Case Studies

  • Antibacterial Screening :
    • A series of synthesized compounds were tested against multiple bacterial strains using the agar disc-diffusion method. The most active derivatives showed significant inhibition zones compared to control groups .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that several derivatives exhibited potent urease inhibition, making them candidates for further development as therapeutic agents against urease-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Key Features :
    • Urea backbone with N-(4-chlorophenyl) and N'-(imidazole-pyridine-sulfanyl) substituents.
    • Trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring.
    • Sulfanyl (S-) bridge between imidazole and pyridine.
Compound 1: 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine
  • Key Features: 2-Aminoimidazole core with 4-chlorophenyl and di-ortho-tolyl groups. Synthesis: Green chemistry approach using a choline chloride/urea eutectic mixture (91% yield, recyclable solvent).
  • Comparison: Lacks the urea moiety and pyridine-sulfanyl chain present in the target compound. The 2-amino group on imidazole may offer different hydrogen-bonding profiles compared to urea. Higher synthetic yield (91%) suggests efficient methodology, though environmental impact differs from traditional routes.
Compound 2: N-(3-Chloro-4-Fluorophenyl)-N'-[4-({4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1H-Imidazol-1-yl}Methyl)Phenyl]Urea
  • Key Features :
    • Urea backbone with 3-chloro-4-fluorophenyl and imidazole-oxadiazole substituents.
    • Oxadiazole ring replaces the pyridine-sulfanyl group in the target compound.
  • Comparison :
    • Fluorine and methyl groups may enhance polarity and binding specificity compared to the target’s CF₃ and Cl groups.
    • Oxadiazole, a bioisostere for carboxylic acids, could improve metabolic stability but reduce electron-withdrawing effects relative to CF₃.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.